Propyl 3-{[methyl(propoxy)phosphoryl]oxy}propanoate
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Overview
Description
Propyl 3-{[methyl(propoxy)phosphoryl]oxy}propanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers. This particular compound features a unique structure with a phosphoryl group, making it of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 3-{[methyl(propoxy)phosphoryl]oxy}propanoate typically involves the esterification of propanoic acid with an alcohol in the presence of a phosphorylating agent. Common reagents include propanol, methyl propanol, and phosphoryl chloride. The reaction is usually carried out under reflux conditions with a catalyst such as sulfuric acid to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process includes the careful control of temperature, pressure, and reaction time to ensure the complete conversion of reactants to the desired ester. Purification steps such as distillation and crystallization are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Propyl 3-{[methyl(propoxy)phosphoryl]oxy}propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: Nucleophilic substitution reactions can replace the phosphoryl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and alkyl halides are employed in substitution reactions.
Major Products
The major products formed from these reactions include propanoic acid derivatives, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Propyl 3-{[methyl(propoxy)phosphoryl]oxy}propanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Propyl 3-{[methyl(propoxy)phosphoryl]oxy}propanoate involves its interaction with specific molecular targets and pathways. The phosphoryl group plays a crucial role in its reactivity and binding affinity. The compound can act as a nucleophile or electrophile, depending on the reaction environment, and can participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with a similar structure but without the phosphoryl group.
Methyl butyrate: Another ester with a different alkyl group.
Isopropyl benzoate: An ester with an aromatic ring instead of the phosphoryl group.
Uniqueness
Propyl 3-{[methyl(propoxy)phosphoryl]oxy}propanoate is unique due to the presence of the phosphoryl group, which imparts distinct chemical properties and reactivity. This makes it valuable in specialized applications where such functionality is required .
Properties
CAS No. |
61388-22-5 |
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Molecular Formula |
C10H21O5P |
Molecular Weight |
252.24 g/mol |
IUPAC Name |
propyl 3-[methyl(propoxy)phosphoryl]oxypropanoate |
InChI |
InChI=1S/C10H21O5P/c1-4-7-13-10(11)6-9-15-16(3,12)14-8-5-2/h4-9H2,1-3H3 |
InChI Key |
QEJSDYRKPLBAGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)CCOP(=O)(C)OCCC |
Origin of Product |
United States |
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